![molecular formula C5H4BrNO3 B1452819 Methyl 3-bromoisoxazole-5-carboxylate CAS No. 272773-11-2](/img/structure/B1452819.png)
Methyl 3-bromoisoxazole-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 3-bromoisoxazole-5-carboxylate is complex. The molecular formula is C5H4BrNO3 . The InChI code is 1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 .Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It is significant in the field of drug discovery, and various novel synthetic techniques are in use for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206 . It is a powder in physical form .Scientific Research Applications
1. Precursor in Heterocyclic Synthesis Methyl 3-bromoisoxazole-5-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, it served as a precursor in the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, leading to the generation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate. This compound further facilitates the production of 3-aryl-5-formyl-isoxazole-4-carboxylate, a key substrate for creating isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
2. Synthesis of Carbamoyl- and Sulfanylmethylisoxazole Compounds In the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, this compound plays a significant role. It's involved in the solution-phase synthesis starting from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate via selective nucleophilic chemistry. This process has been effectively employed to create a diverse 90-compound library of druglike isoxazoles (Robins, Fettinger, Tinti, & Kurth, 2007).
3. Amino Acid Derivative Synthesis The synthesis of amino acid derivatives also involves this compound. It has been used to create methyl 5-aminopyrrole-3-carboxylates through a process involving cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation. This method showcases the versatility of this compound in synthesizing complex organic compounds (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
4. Herbicide Precursor Synthesis In the agricultural sector, this compound has been used in the preparation of bicyclic herbicide precursors. An example is its involvement in the synthesis of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, which are key intermediates in herbicide development (Liepa, Wilkie, Winkler, & Winzenberg, 1992).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-bromo-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOJAAMBSHBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677535 | |
Record name | Methyl 3-bromo-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
272773-11-2 | |
Record name | Methyl 3-bromo-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.